molecular formula C8H7ClN2O2 B12815095 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12815095
M. Wt: 198.60 g/mol
InChI Key: YSBRNKNSYHFXPZ-UHFFFAOYSA-N
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Description

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of an aromatic aldehyde with o-phenylenediamine under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) and sulfur to facilitate the formation of the benzimidazole ring . The reaction is carried out under inert atmosphere and cooling conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the production rate and reduce costs. The purification process often includes crystallization and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity . The pathways involved may include the regulation of gene expression and the modulation of cellular signaling pathways.

Comparison with Similar Compounds

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:

    1H-benzo[d]imidazol-2-yl: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.

    6-Chloro-1H-benzo[d]imidazol-2-yl: Similar structure but without the methoxy group, leading to variations in reactivity and applications.

    1-Methoxy-1H-benzo[d]imidazol-2-yl:

The presence of both chlorine and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

5-chloro-3-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C8H7ClN2O2/c1-13-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

YSBRNKNSYHFXPZ-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

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